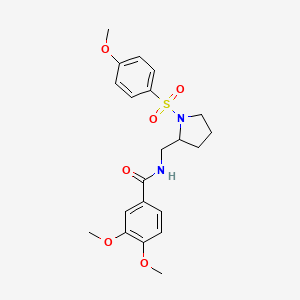

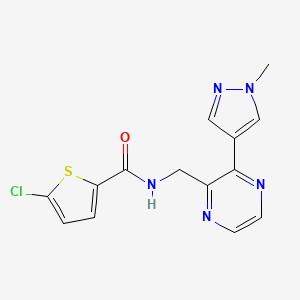

3,4-dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,4-dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as methoxy, benzamide, and sulfonyl moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the formation of amide bonds and the introduction of sulfonyl groups. For instance, the Diels-Alder reaction is mentioned as a key step in the synthesis of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, which shares the dimethoxyphenyl feature with our compound of interest . This suggests that similar cycloaddition reactions might be involved in the synthesis of 3,4-dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide.

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been studied using X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the molecular geometry, including bond lengths and angles, which are crucial for understanding the three-dimensional conformation of the molecule. The presence of intramolecular hydrogen bonds and aromatic π-π interactions can also influence the stability and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups. For example, the molecular electrostatic potential (MEP) surface map can be used to predict sites of nucleophilic and electrophilic attack . The antioxidant properties of these compounds, as determined by DPPH free radical scavenging tests, also provide insights into their potential as reactive species in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The electronic properties, including HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using DFT . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its interaction with biological targets.

Applications De Recherche Scientifique

Endocrinological Effects

- Substituted Orthoveratramides: Similar compounds have been studied for their strong endocrinological effects, particularly in inhibiting estrus in rats and preventing the formation of "castration cells" in the pituitary, suggesting potential applications in reproductive health and endocrine system studies (Justin-Besançon et al., 1978).

Synthesis and Characterization

- High-Yield Synthesis: Related research includes the development of efficient synthesis methods for pharmacologically active compounds, highlighting the importance of synthetic chemistry in drug development and research (Bobeldijk et al., 1990).

Novel Compound Synthesis

- Anti-inflammatory and Analgesic Agents: The synthesis of novel compounds derived from natural products for potential use as anti-inflammatory and analgesic agents demonstrates the exploration of new therapeutic agents (Abu-Hashem et al., 2020).

Analytical Methods

- Quantitative Analysis: The development of high-performance liquid chromatography methods for the analysis of pharmaceuticals in body fluids represents the critical role of analytical chemistry in drug development and pharmacokinetics studies (Alfredsson et al., 1979).

Computational Analysis

- QSAR Analysis: The use of computational QSAR analysis for evaluating the toxicological profile of anti-tuberculosis compounds showcases the integration of computational methods in assessing drug safety and efficacy (Coleman et al., 2003).

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-17-7-9-18(10-8-17)30(25,26)23-12-4-5-16(23)14-22-21(24)15-6-11-19(28-2)20(13-15)29-3/h6-11,13,16H,4-5,12,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCZNLRZIKSVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)

![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)

![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)

![N-Cyclopropylbenzo[d]isothiazol-3-amine](/img/structure/B3008057.png)